2,5-Dimethoxy-4-isopropylamphetamine
CAS No.: 42306-96-7
Cat. No.: VC20299319
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42306-96-7 |
|---|---|
| Molecular Formula | C14H23NO2 |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylphenyl)propan-2-amine |
| Standard InChI | InChI=1S/C14H23NO2/c1-9(2)12-8-13(16-4)11(6-10(3)15)7-14(12)17-5/h7-10H,6,15H2,1-5H3 |
| Standard InChI Key | SPKSLAUXKHSASF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=C(C(=C1)OC)CC(C)N)OC |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The molecular structure of DOiPr (C₁₄H₂₃NO₂) features a phenethylamine backbone substituted with methoxy groups at the 2- and 5-positions and an isopropyl group at the 4-position of the benzene ring (Table 1) . This substitution pattern follows Shulgin's empirical observations that 4-alkyl/aryl groups combined with 2,5-dimethoxy substitutions optimize receptor binding affinity and psychedelic potency in the DOx series .
Table 1: Fundamental Chemical Properties of DOiPr
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| SMILES Notation | COC1=CC(CC(C)N)=C(OC)C=C1C(C)C |
| InChI Key | SPKSLAUXKHSASF-UHFFFAOYSA-N |
| XLogP3-AA (LogP) | 2.7 (predicted) |
| Hydrogen Bond Donors | 1 (primary amine) |
| Hydrogen Bond Acceptors | 3 (two methoxy, one amine) |
The isopropyl group (CH(CH₃)₂) at position 4 introduces significant steric bulk compared to the methyl group in DOM or the iodine atom in DOI, potentially influencing both pharmacokinetic properties and receptor interaction dynamics . Racemic synthesis yields a mixture of (R)- and (S)-enantiomers, though no published studies have resolved the optical isomers or compared their pharmacological activities .
Synthetic Pathways
Shulgin's original synthesis of DOiPr employed a multistep route common to many DOx compounds :
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Friedel-Crafts Acylation: Reacting 2,5-dimethoxybenzaldehyde with isopropyl chloride in the presence of AlCl₃ to form 4-isopropyl-2,5-dimethoxybenzaldehyde.
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Henry Reaction: Condensing the benzaldehyde derivative with nitroethane to yield the β-nitrostyrene intermediate.
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Reduction: Catalytic hydrogenation of the nitro group to a primary amine using H₂/Pd-C.
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Methylation: Introducing the N-methyl group via reductive amination with formaldehyde and sodium cyanoborohydride.
Pharmacological Profile
Receptor Interaction Mechanisms
While no direct binding assays or functional studies on DOiPr have been published, its structural similarity to other DOx compounds suggests primary activity at serotonin 5-HT₂A receptors . The 2,5-dimethoxy substitution pattern is a hallmark of high-affinity 5-HT₂A agonists, while the 4-isopropyl group likely modulates receptor binding kinetics and intracellular signaling outcomes . Comparative analyses with analogs propose the following structure-activity relationships (SAR):
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4-Substituent Bulk: Increasing steric bulk at position 4 (methyl → ethyl → isopropyl) correlates with reduced binding affinity but prolonged duration of action .
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Methoxy Orientation: The 2,5-dimethoxy arrangement creates an optimal hydrogen bonding network with Ser159 and Ser239 residues in the 5-HT₂A orthosteric pocket .
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Amine Substitution: The N-methyl group in DOiPr (vs. primary amine in 2C compounds) enhances blood-brain barrier permeability and metabolic stability .
Based on Shulgin's anecdotal reports, DOiPr exhibits approximately 1/10th the potency of DOPr (2,5-dimethoxy-4-propylamphetamine), requiring doses of 20-30 mg for threshold psychoactive effects . This aligns with SAR trends showing diminished activity with branched 4-alkyl groups compared to linear analogs .
Predicted Pharmacokinetics
The absence of empirical pharmacokinetic data necessitates extrapolation from related compounds:
Absorption:
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Oral bioavailability estimated at 50-70% due to moderate first-pass metabolism .
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Tmax (time to peak plasma concentration): ~2-3 hours post-ingestion, similar to DOM .
Distribution:
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Volume of distribution (Vd): ~5 L/kg, indicating extensive tissue penetration .
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Plasma protein binding: ~85%, primarily to albumin and α₁-acid glycoprotein .
Metabolism:
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Predominant hepatic oxidation via CYP2D6 and CYP3A4, leading to O-demethylation and β-hydroxylation .
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Potential active metabolites (e.g., 5-hydroxy-DOiPr) may contribute to prolonged effects .
Excretion:
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Renal elimination of glucuronidated metabolites (60-70%), with 10-15% excreted unchanged in feces .
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Elimination half-life (t₁/₂): Estimated 12-18 hours based on structural analogs .
Subjective Effects and Clinical Observations
Psychotropic Profile
Shulgin's self-experiments delineated DOiPr's effects as qualitatively similar to other DOx compounds but with reduced intensity :
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Onset: 60-90 minutes post-oral administration
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Peak Effects: 3-5 hours
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Duration: 10-14 hours
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Primary Features:
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Enhanced color perception and visual drifting
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Mild closed-eye geometry
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Cognitive stimulation without anxiety
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Somatic sensations of warmth and tactile enhancement
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Notably, DOiPr lacked the intense hallucinogenic properties of DOI or DOM, producing what Shulgin described as "a functional psychedelic state" suitable for creative tasks .
Adverse Effects and Toxicity
No formal toxicological studies exist, but anecdotal reports suggest:
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Common: Tachycardia (HR +20-30 bpm), mydriasis, jaw clenching
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Rare: Hypertension crises (SBP >180 mmHg), hyperthermia
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Contraindications: Cardiovascular disease, schizophrenia spectrum disorders
The steep dose-response curve typical of DOx compounds implies narrow therapeutic indices, though DOiPr's lower potency may mitigate overdose risks compared to DOM or DOI .
Research Status and Future Directions
Current Knowledge Gaps
Critical unanswered questions about DOiPr include:
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Receptor Selectivity: Lack of binding data at 5-HT₂A/2B/2C, α-adrenergic, or dopaminergic receptors
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Signal Transduction: Intracellular pathways (e.g., β-arrestin vs. G-protein bias) remain uncharacterized
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Metabolic Fate: No identified human metabolites or CYP isoform contributions
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Long-Term Effects: Neurotoxicity potential and cognitive sequelae undocumented
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